2-(3-Chloro-4-methylphenyl)acetaldehyde

Description

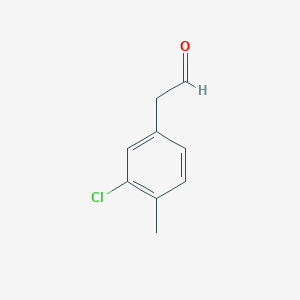

2-(3-Chloro-4-methylphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with a chlorine atom at position 3 and a methyl group at position 4, linked to an acetaldehyde moiety (CH₂CHO). Its molecular formula is C₉H₉ClO, with a molecular weight of 168.5 g/mol. This compound’s structure imparts unique physicochemical properties, including polarity, boiling point, and reactivity, which distinguish it from simpler chlorophenyl acetaldehydes.

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |

InChI Key |

WOGRNQUBKPXKSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Chloro-4-methylbenzoic acid.

Reduction: 2-(3-Chloro-4-methylphenyl)ethanol.

Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetaldehyde involves its interaction with specific molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The chloro group can participate in nucleophilic aromatic substitution, where it is replaced by a nucleophile.

Comparison with Similar Compounds

Structural Isomers: Chlorophenyl Acetaldehydes

The positional isomers of chlorophenyl acetaldehydes—2-(2-chlorophenyl)acetaldehyde, 2-(3-chlorophenyl)acetaldehyde, and 2-(4-chlorophenyl)acetaldehyde—serve as critical analogs. Key differences arise from substituent positions, influencing boiling points and chromatographic behavior:

| Compound | Boiling Point (°C) | GC Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-(3-Chlorophenyl)acetaldehyde | 232–235 | 6.7–6.8 | 152, 137, 109, 81 |

| 2-(4-Chlorophenyl)acetaldehyde | 232–235 | 6.7–6.8 | Similar to 3-isomer |

| 2-Chloro-2-phenylacetaldehyde | ~220 | 6.2 | 152(79), 137(61), 109(100) |

| 2-(3-Chloro-4-methylphenyl)acetaldehyde | Inferred higher | Inferred longer | Likely 166, 151, 123 |

Key Findings :

- Boiling Points : The 3- and 4-chlorophenyl isomers share identical calculated boiling points (~232–235°C), while 2-chloro-2-phenylacetaldehyde has a lower boiling point (~220°C) due to reduced molecular symmetry and steric effects . The methyl group in this compound likely increases its boiling point compared to the 3-chlorophenyl analog, as alkyl groups enhance van der Waals interactions .

- GC-MS Behavior : Substituent position significantly affects retention times. For example, 2-chloro-2-phenylacetaldehyde elutes earlier (6.2 min) than its 3- and 4-chlorophenyl counterparts (6.7–6.8 min) due to lower polarity and boiling point . The methyl group in the target compound may prolong retention time further.

- Mass Spectra : Chlorophenyl acetaldehydes exhibit characteristic fragments at m/z 109 (loss of Cl) and 81 (C₆H₅⁺). The methyl group in the target compound may introduce additional fragments (e.g., m/z 123 from CH₃ loss) .

Functional Analogs: Pheromone-Related Aldehydes

Compounds like (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA) are structurally distinct but share functional similarities as aldehydes in insect pheromones. For example:

- DMCHA Isomers: These compounds, part of the pheromone blend in beetles like Anthonomus grandis, exhibit fragmentation patterns (m/z 152, 137, 109) resembling chlorophenyl acetaldehydes. However, their cyclic structures confer lower volatility and distinct ecological roles .

Hydroxyacetophenone Derivatives

| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Method |

|---|---|---|---|

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | 200.62 | 97–98 | Friedel-Crafts acylation |

| This compound | 168.5 | Not reported | Likely Grignard or oxidation routes |

Key Insights :

- Substituent Effects: Methyl and chloro groups increase molecular weight and melting points in hydroxyacetophenones. The target aldehyde’s lack of hydroxyl/methoxy groups may reduce polarity compared to these derivatives .

- Synthetic Routes : Friedel-Crafts acylation is common for aromatic ketones, but the target compound may require alternative methods, such as oxidation of corresponding alcohols or Wittig reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.